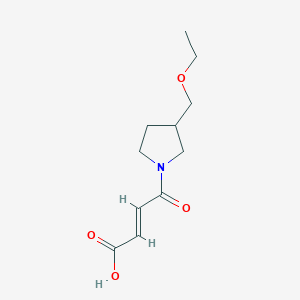
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridin
Übersicht
Beschreibung
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (3-AEP) is an organic compound with a wide range of applications in synthetic chemistry and biological research. 3-AEP is a versatile molecule that can be used as a building block for the synthesis of a variety of compounds, including drugs, polymers, and bioconjugates. The compound has also been studied for its potential use in therapeutic applications, such as cancer treatment.
Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Das Pyrazolo[3,4-b]pyridin-Gerüst, zu dem die betreffende Verbindung gehört, wurde ausgiebig auf seine biomedizinischen Anwendungen untersucht. Diese Verbindungen haben sich bei der Entwicklung neuer Therapeutika als vielversprechend erwiesen, da sie eine strukturelle Ähnlichkeit zu Purinbasen wie Adenin und Guanin aufweisen . Sie wurden auf ihr Potenzial zur Behandlung verschiedener Krankheiten untersucht, darunter Krebs, wo sie als Kinaseinhibitoren wirken oder andere wichtige biologische Ziele modulieren können.
Antibakterielle Studien
Molekulare Hybride von Pyrazolo[3,4-b]pyridin wurden mit dem Schwerpunkt auf die Bekämpfung der Antibiotikaresistenz entwickelt und synthetisiert. Diese Verbindungen wurden in vitro auf ihre Wirksamkeit gegen Bakterienstämme wie Staphylococcus aureus und Klebsiella pneumoniae getestet. Einige Derivate haben sich als hochpotente antibakterielle Wirkstoffe erwiesen, was die Bedeutung dieser Verbindungsklasse bei der Entwicklung neuer Antibiotika unterstreicht .
Katalytische Anwendungen
Die Azidomethylgruppe in der Verbindung kann in Click-Chemie-Reaktionen verwendet werden, die in der Synthese komplexer Moleküle weit verbreitet sind. Dies hat Auswirkungen auf die Katalyse, bei der diese Verbindungen zur Herstellung neuer Katalysatoren oder zur Modifizierung bestehender Katalysatoren verwendet werden können, um ihre Effizienz oder Spezifität zu verbessern .
Synthese heterocyclischer Verbindungen
Pyrazolo[3,4-b]pyridine sind wichtige Zwischenprodukte bei der Synthese verschiedener heterocyclischer Verbindungen. Ihre einzigartige Struktur ermöglicht die Einführung verschiedener Substituenten, wodurch eine breite Palette von Molekülen mit potenziellen pharmazeutischen Anwendungen geschaffen werden kann .
Wirkmechanismus
Target of Action
Many pyridine and pyrazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound.
Mode of Action
The mode of action of such compounds can vary widely. Some might inhibit or activate their target, while others might bind to a target and modulate its activity . The azide group in the compound could potentially undergo a reaction called a “click reaction” to form a covalent bond with a target molecule.
Biochemical Pathways
Pyridine and pyrazole derivatives can be involved in a variety of biochemical pathways. For example, some are involved in signal transduction pathways, while others might affect metabolic pathways .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyridine and pyrazole derivatives can vary widely depending on their specific structure .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of a compound might be enhanced or inhibited by the presence of certain ions or other compounds .
Biochemische Analyse
Biochemical Properties
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction between 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine and TRKs involves binding to the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules .
Cellular Effects
The effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . Additionally, 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as TRKs, inhibiting their kinase activity and subsequent downstream signaling . Additionally, it can modulate enzyme activity by either inhibiting or activating specific targets, leading to changes in gene expression and cellular function . The binding interactions of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine with its targets are critical for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can change over time. This compound exhibits good stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have shown that prolonged exposure to 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can lead to sustained inhibition of target enzymes and pathways, resulting in long-term changes in cellular behavior .
Dosage Effects in Animal Models
The effects of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is both effective and safe .
Metabolic Pathways
3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . Understanding the metabolic pathways of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is crucial for predicting its pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOKORAIKGFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















